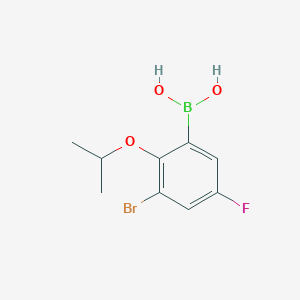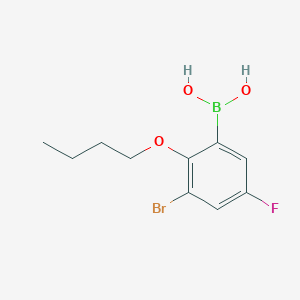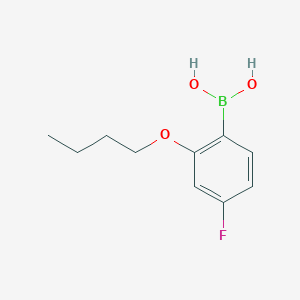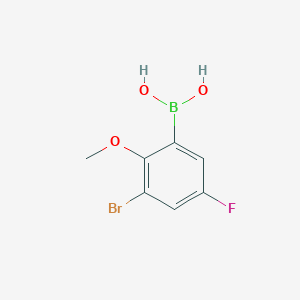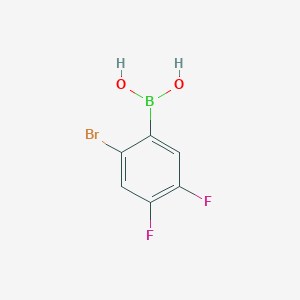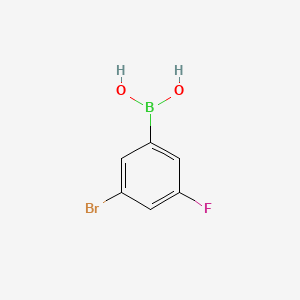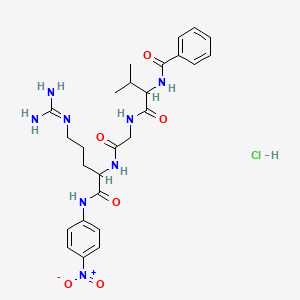
N-ベンゾイル-バル-グリ-アルギニン p-ニトロアニリド塩酸塩
概要
説明
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. It is known for its role in the study of enzyme kinetics, particularly in the analysis of proteolytic enzymes such as trypsin and chymotrypsin. The compound has the empirical formula C26H34N8O6 · HCl and a molecular weight of 591.06 .
科学的研究の応用
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is extensively used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate for studying the kinetics of proteolytic enzymes, providing insights into enzyme activity and specificity.
Biological Assays: The compound is used in various biological assays to measure the activity of proteases in different biological samples.
Drug Development: It is employed in the screening of protease inhibitors, which are potential therapeutic agents for various diseases.
Industrial Applications: The compound is used in the quality control of protease-containing products in the food and pharmaceutical industries.
作用機序
Target of Action
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is primarily a protease substrate . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
This compound interacts with its target proteases through a process known as enzymatic hydrolysis . The protease enzyme cleaves the peptide bond in the substrate, resulting in the release of a chromophore p-nitroaniline . This cleavage can be detected by colorimetric analysis, making this compound useful in protease activity assays .
Biochemical Pathways
The action of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride primarily affects the proteolytic pathways in the cell . By serving as a substrate for proteases, it can influence the rate and extent of protein degradation. The downstream effects of this can vary widely, depending on the specific protease and the biological context .
Pharmacokinetics
Its solubility in ethanol is reported to be 20 mg/mL , suggesting that it could be well-absorbed in the body
Result of Action
The primary result of the action of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is the release of the chromophore p-nitroaniline . This can be detected and quantified using colorimetric methods, providing a measure of protease activity . At the molecular and cellular level, the effects of this compound would depend on the specific protease being targeted and its role in cellular function .
Action Environment
The action, efficacy, and stability of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound or the target protease. For instance, the compound is stored at -20°C to maintain its stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves the stepwise coupling of amino acids and the subsequent introduction of the p-nitroanilide group. The process begins with the protection of the amino groups, followed by the coupling of valine, glycine, and arginine residues.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in substitution reactions where the p-nitroanilide group is replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include proteolytic enzymes such as trypsin and chymotrypsin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is p-nitroaniline, which can be quantified spectrophotometrically to assess enzyme activity .
類似化合物との比較
Similar Compounds
N-Benzoyl-Phe-Val-Arg p-nitroanilide hydrochloride: Similar in structure but contains phenylalanine instead of valine.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Contains only arginine and is used for similar enzymatic studies.
Nα-p-Tosyl-L-arginine methyl ester hydrochloride: Another protease substrate with a different protecting group.
Uniqueness
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is unique due to its specific amino acid sequence, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its ability to release a detectable product upon cleavage makes it highly valuable in enzymatic assays .
特性
IUPAC Name |
N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHRHUKHWCVSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585087 | |
| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64815-80-1 | |
| Record name | N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





